molecular formula C32H32N2O7 B14666106 Benzoic acid, 2-(acetyloxy)-, (4-(4,4-dimethyl-3-oxopentyl)-3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl)methyl ester CAS No. 43213-37-2

Benzoic acid, 2-(acetyloxy)-, (4-(4,4-dimethyl-3-oxopentyl)-3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl)methyl ester

Cat. No.: B14666106
CAS No.: 43213-37-2
M. Wt: 556.6 g/mol
InChI Key: UNVVZOLRNIAUMD-UHFFFAOYSA-N
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Description

Benzoic acid, 2-(acetyloxy)-, (4-(4,4-dimethyl-3-oxopentyl)-3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl)methyl ester is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(acetyloxy)-, (4-(4,4-dimethyl-3-oxopentyl)-3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl)methyl ester typically involves multiple steps. The process begins with the preparation of the core pyrazolidinyl structure, followed by the introduction of the benzoic acid and acetyloxy groups. Common reagents used in these reactions include acetic anhydride, benzoic acid, and various catalysts to facilitate the esterification and acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(acetyloxy)-, (4-(4,4-dimethyl-3-oxopentyl)-3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl)methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyloxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Benzoic acid, 2-(acetyloxy)-, (4-(4,4-dimethyl-3-oxopentyl)-3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl)methyl ester has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, such as in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzoic acid, 2-(acetyloxy)-, (4-(4,4-dimethyl-3-oxopentyl)-3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl)methyl ester involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds with similar structures but different functional groups, such as benzoic acid, 2-hydroxy-, and benzoic acid, 4-aminomethyl-.

    Pyrazolidinyl esters: Compounds with similar core structures but different ester groups, such as pyrazolidinyl, 3,5-dioxo-1,2-diphenyl-4-methyl ester.

Uniqueness

Benzoic acid, 2-(acetyloxy)-, (4-(4,4-dimethyl-3-oxopentyl)-3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl)methyl ester is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.

Properties

CAS No.

43213-37-2

Molecular Formula

C32H32N2O7

Molecular Weight

556.6 g/mol

IUPAC Name

[4-(4,4-dimethyl-3-oxopentyl)-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl]methyl 2-acetyloxybenzoate

InChI

InChI=1S/C32H32N2O7/c1-22(35)41-26-18-12-11-17-25(26)28(37)40-21-32(20-19-27(36)31(2,3)4)29(38)33(23-13-7-5-8-14-23)34(30(32)39)24-15-9-6-10-16-24/h5-18H,19-21H2,1-4H3

InChI Key

UNVVZOLRNIAUMD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OCC2(C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)CCC(=O)C(C)(C)C

Origin of Product

United States

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